5-Methoxy-8-nitro-1-tetralone

Description

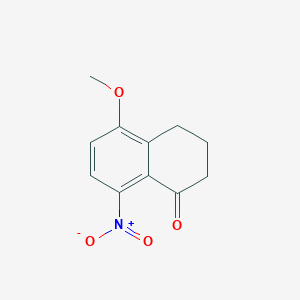

5-Methoxy-8-nitro-1-tetralone (C₁₁H₁₁NO₄) is a bicyclic ketone featuring a nitro group at the 8-position and a methoxy group at the 5-position of the tetralone scaffold. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained TRPV1 antagonists . Its structural rigidity and electronic properties make it valuable for modulating receptor binding affinity. The compound is typically synthesized via nitration of 5-methoxy-1-tetralone, where regioselectivity challenges lead to the formation of both 6-nitro and 8-nitro isomers .

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-methoxy-8-nitro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11NO4/c1-16-10-6-5-8(12(14)15)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 |

InChI Key |

LWGNSWSPVQLLET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC(=O)C2=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: 5-Methoxy-6-nitro-1-tetralone

The 6-nitro isomer (C₁₁H₁₁NO₄) is a direct positional isomer of 5-methoxy-8-nitro-1-tetralone. Key distinctions include:

- Synthesis Yield: The 6-nitro isomer is the major product (46% yield) under standard nitration conditions, while the 8-nitro isomer forms as a minor by-product .

- Spectroscopic Differentiation: ¹H NMR: The 6-nitro isomer exhibits downfield shifts for H-7 (δ 7.67 ppm) and H-8 (δ 7.91 ppm) due to nitro group deshielding. In contrast, the 8-nitro isomer shows downfield shifts for H-6 and H-7 . NOE Enhancements: Irradiation of the methoxy group in the 8-nitro isomer enhances H-6 and H-7 signals, whereas the 6-nitro isomer shows only one NOE enhancement (H-8) .

Table 1: Comparison of 5-Methoxy-6-nitro- and 8-nitro-1-tetralone

Methoxy-Substituted Tetralones

5-Methoxy-1-tetralone (Parent Compound)

- Role : The precursor for synthesizing nitro derivatives. Commercially available and used in natural product synthesis (e.g., platyphyllide intermediates) .

- Reactivity : Nitration at the 6- or 8-position is influenced by the electron-donating methoxy group at C5, directing nitro groups to para positions .

8-Methoxy-1-tetralone

- Synthesis : Requires multi-step transformations, such as ring expansion or benzoylation-oxidation sequences, with lower efficiency (e.g., 22% yield via ketotosylate route) .

- Applications : Less explored compared to nitro derivatives but relevant in thermochemical studies .

Table 2: Methoxy-Substituted Tetralones

Research Findings and Implications

- Regioselectivity Challenges: Nitration of 5-methoxy-1-tetralone produces a mixture of isomers, necessitating advanced spectroscopic techniques (NOE, ¹H NMR) for structural assignment .

- Thermochemical Properties : Methoxy-substituted tetralones exhibit distinct phase-change behaviors, with enthalpies of fusion and sublimation documented for 5-methoxy derivatives .

- Medicinal Chemistry Relevance : The 8-nitro isomer’s conformational rigidity enhances its utility in TRPV1 antagonist design, though synthetic yields remain a limitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.